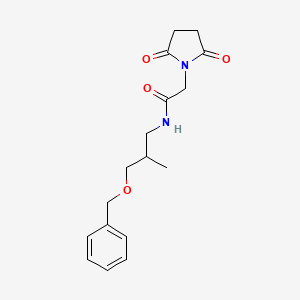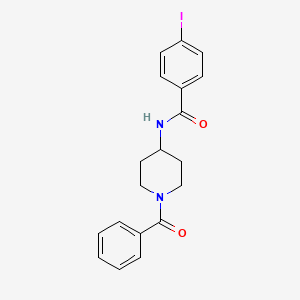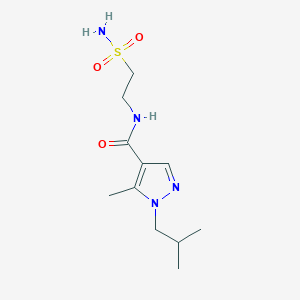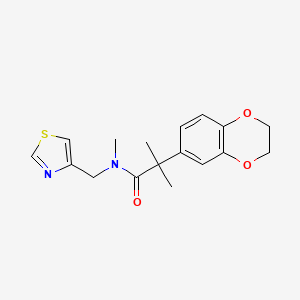![molecular formula C12H18F3N3O B7056249 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol](/img/structure/B7056249.png)
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Amination and Alkylation: The amino group is introduced through nucleophilic substitution, followed by alkylation to attach the 4,4-dimethylpentan-1-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]butan-1-ol
- 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]hexan-1-ol
Uniqueness
The uniqueness of 4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridazine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
4,4-dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O/c1-11(2,3)6-8(7-19)16-10-5-4-9(17-18-10)12(13,14)15/h4-5,8,19H,6-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLDKGILPCFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC1=NN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole](/img/structure/B7056187.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B7056195.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056202.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7056206.png)
![3-Ethyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7056225.png)
![6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056231.png)
![3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7056237.png)
![3-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056242.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7056265.png)
![2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7056271.png)
